(Benzothiazole-2-sulfonyl)-acetic acid
Description
Overview of Benzothiazole (B30560) Heterocycles: Synthetic Significance and Biological Relevance
Benzothiazoles are a class of heterocyclic compounds composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.net This bicyclic system is a cornerstone in medicinal chemistry and materials science due to its versatile synthetic accessibility and wide range of biological activities. rsc.orgcrimsonpublishers.com The synthesis of benzothiazoles can be achieved through various methods, often involving the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. nih.govorganic-chemistry.org This flexibility allows for the introduction of diverse substituents at the 2-position, significantly influencing the molecule's properties. researchgate.net
The benzothiazole nucleus is considered a "privileged scaffold" because it is a common feature in numerous compounds with significant pharmacological properties. researchgate.net These derivatives have been extensively investigated and have shown a broad spectrum of biological activities. pcbiochemres.compharmacyjournal.in
Table 1: Reported Biological Activities of Benzothiazole Derivatives
| Biological Activity | Description | Reference(s) |
| Anticancer | Benzothiazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer and human epidermoid carcinoma (A431). crimsonpublishers.comnih.govnih.gov | crimsonpublishers.comnih.govnih.gov |
| Antimicrobial | These compounds exhibit activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi. pcbiochemres.comnih.gov | pcbiochemres.comnih.gov |
| Anti-inflammatory | Certain derivatives have demonstrated potent anti-inflammatory effects, in some cases by inhibiting enzymes like cyclooxygenase-2 (COX-2). pharmacyjournal.in | pharmacyjournal.in |
| Antidiabetic | Some benzothiazoles have been evaluated for their ability to manage blood sugar levels, showing potential in non-insulin-dependent diabetes models. rsc.orgnih.gov | rsc.orgnih.gov |
| Anticonvulsant | The scaffold has been utilized in the development of agents with anticonvulsant properties. researchgate.netcrimsonpublishers.com | researchgate.netcrimsonpublishers.com |
| Antitubercular | Research has identified benzothiazole derivatives with activity against Mycobacterium tuberculosis. crimsonpublishers.comresearchgate.net | crimsonpublishers.comresearchgate.net |
| Antimalarial | The benzothiazole structure has served as a basis for designing new antimalarial agents. pcbiochemres.com | pcbiochemres.com |
Chemical Context of Sulfonyl and Acetic Acid Moieties in Organic and Medicinal Chemistry
The sulfonyl group (R-S(=O)₂-R') is a hexavalent sulfur functional group found primarily in sulfones. wikipedia.org It is a strong electron-withdrawing group and is prized in drug design for several key reasons. nih.gov Its two oxygen atoms can act as hydrogen bond acceptors, enhancing binding affinity to biological targets like enzymes and receptors. researchgate.netnih.govresearchgate.net The sulfonyl group is metabolically stable, which can increase a drug's duration of action by preventing breakdown at that site. researchgate.net Its polarity can also improve solubility and other pharmacokinetic properties. researchgate.net
The acetic acid moiety (-CH₂COOH) is a common functional group in organic chemistry and drug design. numberanalytics.com As a carboxylic acid, it can donate a proton, allowing it to form ionic interactions and strong hydrogen bonds, which are crucial for target binding. numberanalytics.com This group often enhances a molecule's water solubility and can be used to modulate its pharmacokinetic profile. numberanalytics.comnih.gov In pharmaceutical formulations, acetic acid can be used as a solvent, pH regulator, and reagent in the synthesis of active pharmaceutical ingredients (APIs). silverfernchemical.comcoherentmarketinsights.comdcfinechemicals.com
Table 2: Functional Roles of Sulfonyl and Acetic Acid Moieties in Chemistry
| Moiety | Key Properties and Roles | Reference(s) |
| Sulfonyl | - Hydrogen bond acceptor. - Increases metabolic stability. - Modulates solubility and polarity. - Can act as a bioisostere for groups like carboxyl or phosphate. | researchgate.netnih.gov |
| Acetic Acid | - Hydrogen bond donor and acceptor. - Forms ionic interactions. - Enhances water solubility and bioavailability. - Serves as a versatile synthetic handle or linker. | numberanalytics.comnih.gov |
Importance of the (Benzothiazole-2-sulfonyl)-acetic Acid Scaffold in Academic Discovery
The specific scaffold of this compound combines the biologically active benzothiazole nucleus with the modulating properties of the sulfonyl and acetic acid groups. While extensive research on this exact molecule is not widely published, its structure suggests significant potential as a building block or lead compound in drug discovery. The sulfonyl group links the acetic acid moiety to the C-2 position of the benzothiazole ring, a position known to be critical for biological activity. researchgate.net
The combination of a potent pharmacophore (benzothiazole), a stability-enhancing and binding group (sulfonyl), and a solubility-improving and interacting moiety (acetic acid) creates a molecule with a desirable profile for interacting with biological systems. A closely related compound, 2-(Benzothiazol-2-ylsulfanyl)-acetic acid, where a sulfide (B99878) (-S-) linker is present instead of a sulfonyl (-SO₂-), has been synthesized and structurally characterized. nih.gov The synthesis often involves the reaction of 2-mercaptobenzothiazole (B37678) with a haloacetic acid. chemicalbook.com The oxidation of this sulfide to the corresponding sulfone would yield the target compound, this compound. This synthetic accessibility makes the scaffold available for further investigation and derivatization.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄S₂ | PubChem nih.gov |
| Molecular Weight | 257.29 g/mol | PubChem nih.gov, ChemicalBook chemicalbook.com |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfonyl)acetic acid | PubChem nih.gov |
| Topological Polar Surface Area | 121 Ų | PubChem nih.gov |
| Hydrogen Bond Donors | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptors | 5 | PubChem nih.gov |
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape is rich with studies on benzothiazole derivatives and compounds containing sulfonyl groups, but it reveals a significant gap in knowledge specifically concerning this compound. While thousands of benzothiazole analogues have been synthesized and evaluated for a myriad of biological activities, from anticancer to antimicrobial, this particular sulfonylacetic acid derivative remains largely unexplored in academic literature. pcbiochemres.compharmacyjournal.innih.gov
The existing research provides a strong rationale for investigating this compound. The established biological importance of the benzothiazole core and the well-documented influence of sulfonyl and carboxylic acid groups in medicinal chemistry collectively suggest that this compound could be a valuable probe or lead structure. rsc.orgnih.govnumberanalytics.com
The primary research gap is the lack of published studies on the synthesis, characterization, and biological evaluation of this compound itself. Future research should focus on:
Developing and optimizing a reliable synthetic route to the compound.
Conducting a thorough evaluation of its physicochemical properties.
Screening the compound for a wide range of biological activities, leveraging the known potential of its constituent parts.
Using the scaffold as a starting point for the synthesis of a library of related derivatives to explore structure-activity relationships.
Closing this gap could unlock new avenues for therapeutic development, building upon the solid foundation of benzothiazole and sulfonyl chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO4S2 |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfonyl)acetic acid |
InChI |
InChI=1S/C9H7NO4S2/c11-8(12)5-16(13,14)9-10-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,11,12) |
InChI Key |
ALZSCKYYEUSOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Benzothiazole 2 Sulfonyl Acetic Acid and Its Precursors
Strategies for the Construction of the Benzothiazole (B30560) Nucleus Relevant to 2-Substituted Derivatives
The cornerstone of synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and a variety of carbonyl-containing compounds or their equivalents. organic-chemistry.orgmdpi.com This approach is highly versatile, allowing for the introduction of a wide range of substituents at the C-2 position. The fundamental mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon, followed by an intramolecular cyclization via the thiol group, and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring. unife.it
Commonly employed methods for forming the benzothiazole nucleus include:
Condensation with Aldehydes: The reaction of 2-aminothiophenol with various aldehydes is a direct and widely used method to produce 2-aryl or 2-alkyl benzothiazoles. unife.itanalis.com.my
Condensation with Carboxylic Acids: Carboxylic acids can be condensed with 2-aminothiophenol, often requiring a catalyst and heat, to form the corresponding 2-substituted benzothiazoles. mdpi.com
Condensation with Acyl Chlorides: Acyl chlorides serve as highly reactive electrophiles that readily react with 2-aminothiophenol to form an amide intermediate, which then cyclizes to the benzothiazole. mdpi.com
Condensation with Ketones: Ketones can also be used, leading to 2,2-disubstituted benzothiazolines which can then be oxidized or rearranged to form 2-substituted benzothiazoles. mdpi.com
For the synthesis of the specific precursor to (Benzothiazole-2-sulfonyl)-acetic acid, the most relevant starting material is 2-mercaptobenzothiazole (B37678). This compound is typically prepared via the reaction of 2-aminothiophenol with carbon disulfide.
Introduction of the Sulfonyl Acetic Acid Moiety at the C-2 Position: Mechanistic Considerations
The introduction of the sulfonyl acetic acid group at the C-2 position is a two-step process starting from 2-mercaptobenzothiazole.
Step 1: Synthesis of (Benzothiazol-2-ylthio)acetic acid
The first step involves the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid, such as bromoacetic acid or chloroacetic acid. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The thiol group of 2-mercaptobenzothiazole is first deprotonated by a base, such as potassium hydroxide (B78521), to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion and forming a new carbon-sulfur bond. This yields the key intermediate, (Benzothiazol-2-ylthio)acetic acid. chemicalbook.com A described procedure involves reacting 2-mercaptobenzothiazole with bromoacetic acid in ethanol (B145695) with potassium hydroxide at room temperature, yielding the product upon acidification. chemicalbook.com
Step 2: Oxidation of (Benzothiazol-2-ylthio)acetic acid to this compound
The second and final step is the oxidation of the thioether linkage in (Benzothiazol-2-ylthio)acetic acid to a sulfone. This transformation requires a strong oxidizing agent. A common and effective method for this type of oxidation is the use of hydrogen peroxide (H₂O₂), often in the presence of acetic acid. researchgate.net The mechanism involves the formation of a more potent oxidizing species, peracetic acid, in situ. The thioether sulfur atom attacks the electrophilic oxygen of the oxidant. This process occurs twice, first converting the thioether to a sulfoxide (B87167) and then, upon a second oxidation, to the final sulfone. It is crucial to control the reaction conditions and the stoichiometry of the oxidant to ensure complete oxidation to the sulfone without causing unwanted side reactions on the aromatic ring or decarboxylation.
An alternative, though less direct, route could involve the oxidation of 2-mercaptobenzothiazole to 1,3-benzothiazole-2-sulfonyl chloride, followed by reaction with the enolate of an acetic acid ester and subsequent hydrolysis.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
Optimizing the synthesis of benzothiazoles is critical for achieving high yields and purity. Research has focused extensively on the choice of catalysts, solvents, and reaction conditions.
For the initial construction of the benzothiazole nucleus, various catalytic systems have been developed to improve efficiency. These range from simple acid or base catalysts to more advanced systems. For instance, the use of H₂O₂/HCl has been reported as a simple and efficient catalytic system for the synthesis of 2-substituted benzothiazoles from aldehydes. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, aligning with green chemistry principles. researchgate.net
Below is a table summarizing various catalytic systems used for the condensation of 2-aminothiophenol with aldehydes.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| NH₄Cl | Methanol/Water | Room Temp. | 1 hr | High | mdpi.com |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | nih.gov |
| Sodium Hydrosulfite (Na₂S₂O₄) | Ethanol/Water | Reflux | - | Good | unife.it |
| None (Solvent-Free) | - | - | 20 min | 65-83 | analis.com.my |
| Ionic Liquid ([pmIm]Br) | None (MW) | - | - | High | organic-chemistry.org |
| This table is interactive and can be sorted by column. |
Optimization of the subsequent oxidation step from thioether to sulfone requires careful control over temperature and the amount of oxidizing agent to maximize the yield of the desired sulfone while minimizing the formation of the intermediate sulfoxide and other byproducts. researchgate.net
Modern Synthetic Approaches: Microwave-Assisted, Ultrasound-Promoted, and Green Chemistry Methodologies
In recent years, modern synthetic techniques have been applied to the synthesis of benzothiazole derivatives to reduce reaction times, improve yields, and enhance the environmental profile of the processes. organic-chemistry.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com The synthesis of 2-substituted benzothiazoles has been shown to be significantly faster under microwave conditions, often reducing reaction times from several hours to just a few minutes. organic-chemistry.orgnih.gov For example, the condensation of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation was completed in 3-4 minutes in high yield under solvent-free conditions. mdpi.com Similarly, the reaction with acyl chlorides to form derivatives like 2-chloromethyl-benzothiazole was achieved in just 10 minutes. mdpi.com
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and green alternative. The synthesis of benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes has been successfully performed using ultrasonic probe irradiation. analis.com.my This method is notable for being solvent-free and catalyst-free, affording the desired products in moderate to good yields (65-83%) within 20 minutes at room temperature. analis.com.my The mechanical effects of acoustic cavitation enhance mass transfer and accelerate the reaction rate.
Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into benzothiazole synthesis. mdpi.com Key strategies include:
Use of Green Solvents: Employing water or biodegradable ionic liquids as the reaction medium. organic-chemistry.orgijprajournal.com
Solvent-Free Reactions: Performing reactions without a solvent, particularly in conjunction with microwave or ultrasound energy, reduces waste and simplifies purification. mdpi.comanalis.com.my
Recyclable Catalysts: The use of heterogeneous or biocatalysts that can be easily separated from the reaction mixture and reused. mdpi.comresearchgate.net
The following table compares conventional methods with modern approaches for benzothiazole synthesis.
| Method | Conditions | Reaction Time | Advantages | Reference |
| Conventional Heating | Reflux in organic solvent | Several hours | Established methodology | |
| Microwave Irradiation | Solvent-free or in ionic liquid | 3-10 minutes | Rapid, high yield, often solvent-free | organic-chemistry.orgmdpi.com |
| Ultrasound Irradiation | Solvent-free, catalyst-free | ~20 minutes | Fast, simple, no solvent/catalyst needed | analis.com.my |
| This table is interactive and can be sorted by column. |
Purification and Isolation Techniques for this compound
The purification and isolation of the final product and its intermediates are crucial for obtaining a compound of high purity. The strategy depends on the physicochemical properties of the compound at each stage.
For the intermediate, (Benzothiazol-2-ylthio)acetic acid, its acidic nature allows for a straightforward isolation procedure. After the reaction, the mixture can be diluted with water and then acidified with a strong acid like HCl. chemicalbook.com This protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution. The solid product can then be collected by simple filtration. chemicalbook.com
The final product, this compound, is also a carboxylic acid and can be isolated using a similar acid-base workup. Further purification, if necessary, can be achieved by the following methods:
Recrystallization: This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol or acetic acid are often suitable solvents for such compounds.
Column Chromatography: For more challenging separations or to remove trace impurities, silica (B1680970) gel column chromatography is a powerful tool. A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate from the impurities. analis.com.my
Ion-Exchange Chromatography: As an acidic compound, ion-exchange resins could potentially be used for purification, particularly for removing inorganic salts or other non-acidic impurities.
The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC) to ensure the purity of the final fractions. nih.gov
Derivatization and Structural Modification of Benzothiazole 2 Sulfonyl Acetic Acid
Synthesis of Esters, Amides, and Hydrazide Derivatives from the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for straightforward derivatization. Standard organic synthesis protocols can be employed to convert this moiety into a variety of functional groups, including esters, amides, and hydrazides, thereby altering the compound's polarity, solubility, and hydrogen bonding capabilities.
Esters: The synthesis of esters from (Benzothiazole-2-sulfonyl)-acetic acid is readily achieved. For instance, Ethyl (benzothiazol-2-ylsulfonyl)acetate, a key reagent for olefination reactions, is prepared through esterification. rsc.org This transformation is typically accomplished via Fischer esterification, reacting the parent acid with an alcohol (e.g., ethanol) under acidic catalysis, or by reaction with an alkyl halide in the presence of a base.
Amides: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. These reactions often require the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation. nih.gov This approach allows for the introduction of a diverse array of substituents, which is a common strategy in drug discovery to explore structure-activity relationships.
Hydrazides: The corresponding hydrazide can be prepared by reacting the ester derivative (e.g., ethyl ester) with hydrazine (B178648) hydrate. This hydrazide serves as a valuable intermediate for the synthesis of more complex heterocyclic systems like pyrazoles, triazoles, and oxadiazoles. researchgate.net For example, benzothiazole (B30560) hydrazides can be further reacted with sulfonyl chlorides to produce sulfonylhydrazide derivatives or undergo condensation with various electrophiles to yield a range of bioactive molecules. researchgate.netnih.gov
| Derivative Type | General Structure | Synthetic Method | Precursors |
| Ester | Fischer Esterification | This compound, Alcohol (R-OH) | |
| Amide | Amide Coupling | This compound, Amine (R1R2NH) | |
| Hydrazide | Hydrazinolysis | Ester of this compound, Hydrazine |
Substitution and Functionalization Reactions on the Benzothiazole Ring System
The benzene (B151609) portion of the benzothiazole nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly modulate the molecule's electronic properties and biological interactions. The position of substitution is directed by the existing benzothiazole ring and the C2-sulfonylacetic acid substituent.
Common functionalization reactions include nitration, halogenation, and sulfonation. For example, the synthesis of 2-aminobenzothiazole-6-sulfonamide involves the introduction of a sulfonamide group at the C6 position of the benzothiazole ring. nih.gov Similarly, the synthesis of nitro-amidino benzothiazoles is achieved through the condensation of nitro-substituted 2-aminobenzothiole, indicating that a nitro group can be present on the ring. mdpi.com These substituted derivatives are often key intermediates for further modifications. For instance, a nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further diversity. Studies on structure-activity relationships of benzothiazole derivatives reveal that substitutions at the C6 position are particularly significant for influencing biological activity. benthamscience.com
| Reaction | Reagents | Position of Substitution | Resulting Functional Group |
| Nitration | HNO₃/H₂SO₄ | C6 | -NO₂ |
| Halogenation | Br₂/FeBr₃ | C6 | -Br |
| Sulfonation | Fuming H₂SO₄ | C6 | -SO₃H |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C6 | -COR |
Heterocyclic Ring Annulation and Fusion Strategies Involving this compound
The this compound framework can serve as a building block for constructing more complex, fused heterocyclic systems. Annulation reactions can involve either the benzothiazole nucleus or the side chain.
A common strategy involves the chemical modification of the C2 substituent to a group that can participate in cyclization. For example, if the sulfonylacetic acid group is replaced by an amino group, the resulting 2-aminobenzothiazole (B30445) becomes a versatile precursor for ring fusion. It can react with β-ketoesters and aldehydes in a multicomponent reaction to form fused pyrimido[2,1-b]benzothiazole systems. nih.gov Other examples include the reaction of benzothiazole derivatives with various reagents to form fused pyrazole, thiophene, and pyridine (B92270) rings. mdpi.com
Alternatively, the active methylene (B1212753) group in the acetic acid moiety of the title compound provides a reactive handle for condensation reactions. This group can react with suitable bis-electrophiles to construct a new ring fused to the side chain, although specific examples for this exact scaffold are less common.
Exploitation of the Sulfonyl Group for Further Functionalization and Linker Chemistry
The sulfonyl group at the C2 position is not merely a passive substituent; it is a highly functional group that can be exploited for further chemical transformations and serves as an effective linker.
Modified Julia Olefination: The ethyl ester derivative, ethyl (benzothiazol-2-ylsulfonyl)acetate, is a key reagent in the modified Julia olefination. rsc.org In this reaction, the benzothiazolyl sulfonyl group acts as an excellent leaving group. It reacts with aldehydes under mild basic conditions to produce α,β-unsaturated esters with high stereoselectivity, favoring the formation of trans-alkenes. rsc.org
Sulfinic Acid Transfer and Protecting Group: The 2-sulfonyl benzothiazole moiety can function as a precursor for sulfinic acids. organic-chemistry.org This method avoids the often harsh oxidative conditions typically required for sulfinic acid synthesis. The benzothiazole group effectively acts as a protecting group for the sulfinic acid, which can be unmasked using a reducing agent like NaBH₄ to yield the sulfinate salt. organic-chemistry.org This salt can then be used to synthesize a variety of other sulfur-containing compounds, such as unsymmetrical sulfones and sulfonamides, in one-pot procedures. organic-chemistry.org
Cleavable Linker Chemistry: The benzothiazole sulfone system has been explored as a cleavable linker, particularly in peptide chemistry. richmond.edu The C2-S bond of the sulfone is susceptible to nucleophilic attack by thiols in a nucleophilic aromatic substitution (SNAr) reaction. This property allows the benzothiazole sulfone to act as a linker that can be cleaved under specific, mild conditions, releasing a tethered molecule, which is a valuable strategy in drug delivery and proteomics. richmond.edu
| Application | Reaction Type | Key Feature of Sulfonyl Group | Outcome |
| Olefination | Modified Julia Olefination | Excellent Leaving Group | Stereoselective synthesis of α,β-unsaturated esters rsc.org |
| Sulfinic Acid Synthesis | Nucleophilic Displacement | Protecting Group / Precursor | Oxidation-free generation of sulfinate salts organic-chemistry.org |
| Linker Chemistry | Nucleophilic Aromatic Substitution | Cleavable Moiety | Controlled release of molecules via thiol-mediated cleavage richmond.edu |
Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While direct examples of MCRs incorporating this compound are not extensively documented, the scaffold possesses features that make it a highly attractive candidate for the design of novel MCRs.
The active methylene group flanked by the sulfonyl and carboxyl groups is a potent nucleophile that could participate in Knoevenagel-type condensations with aldehydes, followed by Michael addition of another nucleophile. Acetic acid is often used as a catalyst in such MCRs to generate key intermediates. researchgate.net
Furthermore, drawing parallels from the reactivity of other benzothiazoles, MCR strategies can be envisioned. For instance, 2-aminobenzothiazole is a common component in MCRs with aldehydes and β-dicarbonyl compounds to synthesize fused pyrimidine (B1678525) derivatives. nih.gov A synthetic pathway that converts the C2-sulfonylacetic acid group into an amine or another reactive moiety would open up access to these powerful, complexity-generating transformations. The development of MCRs involving the this compound scaffold represents a promising avenue for the rapid generation of diverse and complex molecular libraries for biological screening.
Mechanistic Investigations of Biological Activities of Benzothiazole 2 Sulfonyl Acetic Acid Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
SAR studies are critical for optimizing the potency and selectivity of lead compounds. For benzothiazole (B30560) derivatives, several key structural features have been identified that govern their biological activity.
For FAAH Inhibition: SAR studies revealed that the sulfonamide group, a piperidine (B6355638) ring, and the benzothiazole core were all key components for potent FAAH inhibition. nih.gov
For JNK Inhibition: In the (benzothiazol-2-yl)acetonitrile series, the core structure was found to be crucial for potency. researchgate.net Optimization showed that adding an aromatic group with hydrogen bond acceptor properties at a distal position could improve the inhibitory activity. researchgate.net In the 2-thioether-benzothiazole series, the benzothiazole core itself provided better inhibition potency compared to benzoxazole (B165842) or benzimidazole (B57391) analogues. nih.gov
For Multi-Target Inhibition (sEH/FAAH): In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and FAAH, SAR studies indicated that placing trifluoromethyl groups at the ortho and para positions of the aromatic rings was well-tolerated by both enzymes. nih.gov
For Antiproliferative Activity: For 2-arylbenzothiazole derivatives, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity. mdpi.com Furthermore, a hydroxy group on the 2-aryl fragment significantly improved antitumor selectivity. mdpi.com
Elucidation of Molecular Mechanisms of Action in Targeted Biological Systems
Understanding the precise molecular mechanism is key to rational drug design. For (Benzothiazole-2-sulfonyl)-acetic acid derivatives, several distinct mechanisms have been elucidated.
FAAH Inhibition Mechanism: A benzothiazole-based FAAH inhibitor was initially thought to be an irreversible covalent modifier. However, detailed mechanistic studies involving mass spectrometry and dialysis revealed that it is, in fact, a slowly dissociating reversible inhibitor. nih.gov The compound does not form a covalent adduct but has a long residence time on the enzyme, which is attributed to an increased kinetic energy barrier that slows its dissociation. nih.gov Molecular docking suggested the sulfonamide group mimics the transition state by forming hydrogen bonds with catalytic residues. nih.gov
SCD Inhibition Mechanism: The mechanism for certain N-acyl benzothiazole SCD inhibitors is a novel tumor-activated prodrug strategy. elsevierpure.com The inactive prodrug is selectively metabolized by the CYP4F11 enzyme, which is expressed in certain cancer cells, into the active SCD inhibitor. elsevierpure.comnih.gov This confines the drug's activity to the tumor site.
JNK Inhibition Mechanism: Depending on the scaffold, benzothiazole derivatives can inhibit JNK through different mechanisms. The (benzothiazol-2-yl)acetonitrile derivatives are ATP-competitive inhibitors, binding to the ATP pocket of the kinase. researchgate.net In contrast, a series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were identified as potent and selective allosteric JNK inhibitors. nih.gov
MAO Inhibition Mechanism: Kinetic studies of a sulfonyl thiourea (B124793) derivative (6k ) showed it to be a competitive-type inhibitor of AChE, while a related compound (6j ) was a competitive inhibitor of BChE. nih.gov This suggests these inhibitors directly compete with the natural substrate for binding to the active site of the enzymes.
Ligand-Target Interaction Analysis: Combined Computational and Experimental Approaches
The combination of computational modeling and experimental validation has provided detailed insights into how these ligands bind to their targets.
Molecular Docking: Docking studies have been widely used to predict and explain the binding modes of benzothiazole derivatives.
For FAAH , docking simulations indicated that the sulfonamide group of the inhibitor could form critical hydrogen bonds with several residues involved in catalysis, explaining its high potency. nih.gov
For MAO-B , docking of a potent benzothiazole inhibitor revealed that the benzothiazole ring contributes to stabilization within the active site through π-π stacking and other non-covalent interactions. nih.gov
For MAO-A and MAO-B , induced fit docking studies of sulfonyl thiourea derivatives showed active interactions between the ligands and residues in the active pocket, which were further confirmed by molecular dynamics simulations that showed the stability of the ligand-protein complexes. nih.gov
X-ray Crystallography: For Hsp90 , crystallographic studies have been instrumental in showing how benzisoxazole-based inhibitors (a related scaffold) bind in the N-terminal ATP binding pocket, with a key interaction involving the residue Asp93. nih.gov This structural information guided the optimization of analogues with improved biochemical profiles. nih.gov
These combined approaches are invaluable for understanding the specific interactions that drive potency and selectivity, enabling the rational design of new and improved derivatives.
Molecular Docking Simulations and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
Research into benzothiazole derivatives has frequently employed molecular docking to predict their binding affinities and modes of interaction with various enzymatic targets. For instance, studies on benzothiazole derivatives have identified potential interactions with enzymes crucial for microbial survival, such as dihydropteroate (B1496061) synthase (DHPS) nih.gov and MurB inhibitors nih.gov. Docking studies on newly synthesized benzothiazole-based thiazolidinones confirmed the biological results of their antimicrobial activity, suggesting they could be MurB inhibitors nih.gov. Similarly, hybrid molecules of benzothiazole linked with hydroxamic acid have been evaluated through docking studies for their binding affinities with the histone deacetylase 8 (HDAC8) enzyme, showing lower binding scores than the reference ligand, which may indicate better activity researchgate.net. The interactions often involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target enzyme nih.govumpr.ac.id. For example, docking studies of certain benzothiazole derivatives with dihydroorotase revealed the formation of hydrogen bonds with the active site residues LEU222 or ASN44 nih.gov.
These simulations provide critical insights into structure-activity relationships, guiding the synthesis of more potent and selective inhibitors. The predicted binding energy (docking score) is a key output, with lower values generally indicating a more stable ligand-protein complex.
Table 1: Examples of Molecular Docking Studies on Benzothiazole Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Target Enzyme | Key Interactions/Findings | Reference(s) |
|---|---|---|---|
| Benzothiazole-Thiazolidinones | MurB | Predicted to be inhibitors based on docking studies confirming biological results. | nih.gov |
| Benzothiazole-Hydroxamic Acid Hybrids | Histone Deacetylase 8 (HDAC8) | Recorded lower binding scores than the reference standard, suggesting higher potency. | researchgate.net |
| General Benzothiazole Derivatives | Dihydroorotase | Formation of hydrogen bonds with active site residues LEU222 or ASN44. | nih.gov |
| Benzothiazole-Pyrazolone Hybrids | Dihydropteroate Synthase (DHPS) | Competitive inhibition with the natural substrate, 4-aminobenzoic acid (PABA). | nih.gov |
| N-(benzo[d]thiazol-2-yl)acetamide | C. albicans N-myristoyltransferase | The non-polar benzene (B151609) ring fits into a non-polar region surrounded by VAL-449, PHE-356, LEU-451, and LEU-394. | umpr.ac.id |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes that may occur in both the ligand and the protein upon binding.
Furthermore, understanding the conformational preferences of the parent molecule itself, such as the carboxylic acid group in this compound, is vital. Studies on acetic acid using MD simulations and quantum mechanical calculations have investigated the energetic stabilities of its syn and anti conformations, showing that while the syn form is preferred, the anti state may also be present in solution chemrxiv.org. This type of analysis is crucial for accurately parameterizing the molecule for simulations and understanding its intrinsic structural dynamics.
Quantum Chemical Calculations for Electronic Descriptors in Biological Contexts
Quantum chemical (QC) calculations are employed to determine the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. These calculations can provide a variety of electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and partial atomic charges.
These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate the chemical structure of a compound with its biological activity. For instance, the HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and stability. A smaller gap may suggest higher reactivity.
In the context of the acetic acid moiety, QC calculations have been used to compare the relative energetic stabilities of its different conformations chemrxiv.org. Such fundamental studies provide a basis for understanding how the electronic properties of the this compound scaffold might influence its biological function. By calculating these descriptors for a series of derivatives, researchers can predict which structural modifications are likely to enhance a desired biological activity.
Investigation of Antitubercular Activity Mechanisms and Target Identification (e.g., DprE1)
A significant area of research for benzothiazole-related compounds is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key molecular target that has been identified for benzothiazinone (BTZ) derivatives, which share structural similarities with the benzothiazole core, is the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme. nih.govnih.gov
DprE1 is an essential flavoenzyme involved in the biosynthesis of the mycobacterial cell wall precursor, decaprenyl phosphoarabinose (DPA). nih.gov Inhibition of DprE1 blocks the formation of arabinans, which are critical components of the mycolyl-arabinogalactan-peptidoglycan complex of the mycobacterial cell wall. The mechanism of action for several BTZ-based inhibitors involves the formation of a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1. nih.gov This covalent modification leads to irreversible inactivation of the enzyme, ultimately causing bacterial cell lysis. nih.gov Whole-genome sequencing of resistant mutants has confirmed that mutations in the dprE1 gene are responsible for resistance, validating it as the primary target. nih.gov
Table 2: Mechanistic Details of DprE1 Inhibition by Benzothiazole-Related Compounds This table is interactive. You can sort and filter the data.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Residue | Consequence of Inhibition | Reference(s) |
|---|---|---|---|---|---|
| Benzothiazinones (e.g., Macozinone, sPBTZ) | Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) | Covalent modification (suicide inhibition) | Cysteine (Cys387) | Blocks synthesis of decaprenyl phosphoarabinose (DPA), leading to cell lysis. | nih.gov |
| Oxadiazole Scaffold Compounds | Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) | Mutations in DprE1 found in resistant mutants, confirming it as the target. | Not specified | Inhibition of the arabinan (B1173331) biosynthetic pathway. | nih.gov |
Antimicrobial and Antifungal Activity Mechanisms at a Molecular Level
Beyond their antitubercular effects, benzothiazole derivatives exhibit a broad spectrum of antimicrobial and antifungal activities. nih.govnih.govuop.edu.joresearchgate.net The mechanisms underlying these activities are diverse and often depend on the specific substitutions on the benzothiazole ring system.
At the molecular level, these compounds are known to inhibit essential enzymes in pathogens. For example, certain sulfonamide-containing benzothiazole derivatives have been shown to inhibit the dihydropteroate synthase (DHPS) enzyme in bacteria by competing with its natural substrate, 4-aminobenzoic acid (PABA). nih.gov Other studies have implicated the inhibition of dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, as a mechanism of antibacterial action. nih.gov
In the context of antifungal activity, benzothiazole derivatives have demonstrated efficacy against various fungal strains, including Candida albicans and Aspergillus niger. nih.govumpr.ac.id The proposed mechanisms include the inhibition of the dimorphic transition in C. albicans, a key virulence factor, and the induction of DNA and protein leakage in A. niger spores, suggesting disruption of cell membrane integrity. nih.gov Docking studies have also pointed to the inhibition of fungal enzymes like N-myristoyltransferase as a potential mode of action. umpr.ac.id These findings highlight that the benzothiazole scaffold can be chemically modified to target multiple, distinct pathways in a range of pathogenic microorganisms. nih.gov
Table 3: Summary of Antimicrobial and Antifungal Mechanisms of Benzothiazole Derivatives This table is interactive. You can sort and filter the data.
| Activity | Pathogen(s) | Molecular Target/Mechanism | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Antibacterial | E. coli | Dihydroorotase | Inhibition of pyrimidine biosynthesis. | nih.gov |
| Antibacterial | General Bacteria | Dihydropteroate Synthase (DHPS) | Inhibition of folate synthesis pathway. | nih.gov |
| Antibacterial | General Bacteria | MurB Enzyme | Inhibition of peptidoglycan synthesis (predicted). | nih.gov |
| Antifungal | Aspergillus niger | Cell Membrane Integrity | Leakage of DNA and proteins from spores. | nih.gov |
| Antifungal | Candida albicans | Dimorphic Transition | Inhibition of the yeast-to-hyphae switch. | nih.gov |
| Antifungal | Candida albicans | N-myristoyltransferase | Inhibition of an essential enzyme (predicted). | umpr.ac.id |
Theoretical and Computational Chemistry Studies of Benzothiazole 2 Sulfonyl Acetic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of a molecule are fundamental to its chemical reactivity and physical properties. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of benzothiazole (B30560) derivatives. nih.govproteobiojournal.com Calculations, often using the B3LYP functional, provide detailed information on molecular orbitals, charge distribution, and electrostatic potential. proteobiojournal.comscirp.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. proteobiojournal.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
For (Benzothiazole-2-sulfonyl)-acetic acid, the benzothiazole ring system, the strongly electron-withdrawing sulfonyl group (-SO₂-), and the carboxylic acid group (-COOH) dictate the electronic landscape. The sulfonyl group significantly lowers the energy of the LUMO, enhancing the molecule's electrophilic character. Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and charge delocalization within the molecule. scirp.orgscirp.org The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich regions (typically colored red, like the sulfonyl and carboxyl oxygens) that are susceptible to electrophilic attack and electron-poor regions (colored blue, often around acidic protons) that are prone to nucleophilic attack. scirp.org
Table 1: Representative Calculated Electronic Properties of Benzothiazole Sulfonyl Derivatives This table presents typical values obtained from DFT/B3LYP calculations for benzothiazole sulfonyl structures analogous to the title compound, as specific experimental or calculated values for this compound are not extensively published.
Conformational Analysis and Tautomeric Equilibria
The three-dimensional shape and flexibility of a molecule are crucial for its interaction with biological targets. Conformational analysis of this compound focuses on the rotation around its key single bonds: the C(thiazole)–S bond, the S–C(methylene) bond, and the C–C(carboxyl) bond. Computational studies on aryl sulfones show that there are distinct energetic preferences for the orientation of the groups attached to the sulfur atom. rsc.orgnih.gov DFT calculations can map the potential energy surface for rotation around these bonds to identify the most stable, low-energy conformers. The steric bulk of the benzothiazole ring and the electrostatic interactions involving the polar sulfonyl and carboxyl groups are the primary determinants of the preferred conformation.
Tautomerism describes the equilibrium between structural isomers that can be interconverted by a chemical reaction. While many benzothiazole derivatives exhibit prominent tautomerism (e.g., 2-hydroxybenzothiazole (B105590) exists mainly in the benzothiazolin-2-one form), these specific equilibria are not relevant to this compound due to its substitution pattern. thieme-connect.de The primary tautomeric consideration for this molecule involves the carboxyl group, which has a well-studied, low-energy equilibrium between its syn and anti conformations regarding the orientation of the acidic proton. nih.gov This equilibrium can be influenced by the solvent environment and intermolecular hydrogen bonding. nih.gov
Reaction Pathway Modeling and Transition State Analysis in Synthesis
Understanding the mechanism of a chemical synthesis is key to optimizing reaction conditions and yield. A common synthetic route to 2-substituted benzothiazoles starts with 2-aminothiophenol (B119425). ekb.eg A plausible pathway to synthesize this compound involves two main steps:
S-Alkylation: Reaction of 2-mercaptobenzothiazole (B37678) with an α-haloacetic acid ester (e.g., ethyl chloroacetate) to form the thioether, ethyl (2-benzothiazolylthio)acetate.
Oxidation: Oxidation of the thioether to the corresponding sulfone using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide, followed by hydrolysis of the ester to the carboxylic acid.
Computational modeling can elucidate the detailed mechanism of these steps. For the critical oxidation step, reaction pathway modeling would calculate the energy profile as the thioether is converted first to a sulfoxide (B87167) intermediate and then to the final sulfone. This analysis involves locating the transition state (TS) for each oxidation step—the highest energy point along the reaction coordinate. nih.gov The calculated activation energy (the difference in energy between the reactants and the TS) provides a quantitative measure of the reaction's kinetic feasibility. Such studies can confirm the stepwise nature of the oxidation and provide detailed geometric and electronic information about the unstable transition state structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. ejbps.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts. mdpi.com
For derivatives of this compound, a QSAR study would begin by synthesizing a library of analogues with systematic variations, for instance, by adding different substituents to the benzene (B151609) ring. The biological activity of each compound (e.g., its IC₅₀ value against a specific enzyme) would be measured. ejbps.com Molecular descriptors—numerical values that quantify various aspects of a molecule's structure—are then calculated. These can include:
2D Descriptors: Lipophilicity (logP), molecular weight, and topological indices. ejbps.com
3D Descriptors: Steric fields (from Comparative Molecular Field Analysis, CoMFA) and electrostatic fields (from Comparative Molecular Similarity Index Analysis, CoMSIA). nih.gov
Statistical methods, such as multiple linear regression, are used to build an equation linking these descriptors to the observed biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀). A robust QSAR model has high internal (q²) and external (predictive r²) validation scores, indicating its reliability. ejbps.com The resulting model and its graphical representation (e.g., CoMFA contour maps) highlight which structural features (e.g., bulky groups in one region, electronegative groups in another) are favorable or unfavorable for activity.
Table 2: Hypothetical Data for a QSAR Model of this compound Derivatives This table illustrates the type of data used in a QSAR study. The descriptor values and pIC₅₀ are hypothetical.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening is a powerful computational method for identifying promising drug candidates from large databases of virtual compounds. researchgate.net This process often starts with a known active molecule or a privileged scaffold, such as this compound, which can be elaborated into a vast virtual library. nih.govnih.gov
The design of a virtual library involves systematically modifying the scaffold at various positions. For this compound, modifications could include:
Substitution on the benzene ring (positions 4, 5, 6, and 7).
Replacement of the acetic acid moiety with other acidic groups (e.g., tetrazoles) or bioisosteres. uvic.ca
Alteration of the linker between the sulfonyl group and the acid.
This library, which can contain millions of virtual compounds, is then screened against a 3D model of a biological target (e.g., an enzyme active site) using molecular docking. nih.govresearchgate.net Docking algorithms predict the preferred binding orientation of each molecule in the target's active site and calculate a "docking score," which estimates the binding affinity. researchgate.net
Molecules with the best scores are prioritized and subjected to further computational analysis, such as the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to filter out candidates with poor drug-like characteristics. frontiersin.org This multi-stage virtual screening process dramatically narrows the field of potential candidates, allowing synthetic chemistry efforts to be focused on the most promising molecules. niscpr.res.in
Table 3: Example of a Virtual Library and In Silico Screening Data This table illustrates a small, designed library based on the title compound scaffold with hypothetical screening results.
Table of Mentioned Compounds
Advanced Spectroscopic and Analytical Characterization Techniques for Benzothiazole 2 Sulfonyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (Benzothiazole-2-sulfonyl)-acetic acid. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) experiments establish connectivity between them.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For benzothiazole (B30560) derivatives, protons on the fused benzene (B151609) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). nih.govrsc.org For instance, in various non-substituted benzothiazole structures, the protons of this ring system are observed as triplets, multiplets, and doublets between δ 7.31 and δ 8.01 ppm. nih.govrsc.org The methylene (B1212753) (-CH₂) protons of the acetic acid group adjacent to the electron-withdrawing sulfonyl group are expected to appear as a singlet in a downfield region. In the related precursor, (2-Benzothiazolylthio)acetic acid, these methylene protons appear as a singlet at δ 4.21 ppm. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), such as the one seen at 13.02 ppm for (2-Benzothiazolylthio)acetic acid.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For benzothiazole derivatives, aromatic carbons are typically found in the δ 110-160 ppm range, while the carbonyl carbon of the carboxylic acid gives a characteristic peak further downfield, often between δ 165-175 ppm. nih.govnih.gov In synthesized benzothiazole derivatives, carbonyl carbons have been observed in the range of 165.98–166.59 ppm. nih.govrsc.org The carbon atoms of the benzothiazole ring itself and the methylene carbon provide specific signals that confirm the core structure. Computational studies on benzothiazole derivatives, which often show good correlation with experimental data, predict the chemical shifts for the aromatic protons to be in the range of 7.15 to 7.90 ppm. mdpi.com
2D NMR Techniques: To definitively assign these signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for assigning the adjacent protons on the benzothiazole aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the acetic acid moiety to the sulfonyl group and, in turn, to the C2 position of the benzothiazole ring. These techniques have been successfully used to assign the ¹H and ¹³C chemical shifts for various benzothiazole derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data inferred from literature on related benzothiazole derivatives. nih.govrsc.orgnih.govmdpi.com
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | ¹H | 7.50 - 8.50 | m, d, t | Four protons on the benzothiazole ring system. |
| Methylene Protons | ¹H | 4.50 - 5.50 | s | -CH₂- group adjacent to SO₂. |
| Carboxylic Acid Proton | ¹H | 10.0 - 13.0 | br s | -COOH group, often exchanges with D₂O. |
| Aromatic Carbons | ¹³C | 120 - 155 | Carbons of the benzene part of the benzothiazole. | |
| Heterocyclic Carbons | ¹³C | 150 - 170 | C2 and C3a carbons of the benzothiazole ring. | |
| Methylene Carbon | ¹³C | 55 - 65 | -CH₂- carbon. | |
| Carbonyl Carbon | ¹³C | 165 - 175 | -COOH carbon. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS provides an experimental mass that can be compared to the calculated exact mass, confirming the molecular formula C₉H₇NO₄S₂. nih.gov The calculated monoisotopic mass for this compound is 256.98165005 Da. nih.gov
Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. This analysis provides valuable structural information. In these experiments, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For the related compound, Benzothiazole-2-sulfonic acid, LC-ESI-QTOF analysis shows that at a collision energy of 20 eV, the base peak corresponds to the loss of the sulfonic acid group, resulting in the benzothiazole core fragment. nih.gov
For this compound, the fragmentation pattern is expected to involve characteristic losses:
Loss of water (-18 Da) from the carboxylic acid group.
Loss of carbon dioxide (-44 Da) via decarboxylation of the acid moiety.
Loss of the entire acetic acid group (-59 Da) .
Cleavage of the C-S bond , leading to fragments representing the benzothiazole sulfonyl moiety and the acetic acid radical.
Loss of sulfur dioxide (-64 Da) .
Fragmentation of the benzothiazole ring itself, a common pathway for this heterocyclic system. nih.gov
HRMS has been successfully applied to confirm the structures of related benzothiazole sulfonyl hydrazide derivatives. mdpi.com
Table 2: Predicted HRMS Fragmentation for [M+H]⁺ of this compound
| m/z (Calculated) | Ion Formula | Description |
| 257.9894 | [C₉H₈NO₄S₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 239.9789 | [C₉H₆NO₃S₂]⁺ | Loss of H₂O |
| 213.9945 | [C₈H₈NO₂S₂]⁺ | Loss of CO₂ |
| 193.9733 | [C₇H₄NSO₂]⁺ | Loss of carboxymethyl radical and H |
| 134.0062 | [C₇H₄N]⁺ | Fragment of the benzothiazole ring after multiple losses. nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, the IR spectrum is expected to show several characteristic absorption bands. Studies on related benzothiazole sulfonyl derivatives have identified key vibrational frequencies. mdpi.com
O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹. researchgate.net
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
C=N and C=C Stretches: The benzothiazole ring will exhibit several bands in the 1450-1650 cm⁻¹ region corresponding to C=N and aromatic C=C stretching vibrations. researchgate.net
SO₂ Stretches: The sulfonyl group is identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching modes, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. mdpi.com
Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations and can provide complementary information. The symmetric vibrations of the benzothiazole ring system and the S-C bond may be more prominent in the Raman spectrum. While detailed Raman studies on this specific compound are not widely available, the technique is valuable for providing a more complete vibrational profile.
Table 3: Characteristic IR Absorption Frequencies for this compound Data compiled from literature on related functional groups and benzothiazole derivatives. mdpi.comresearchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong |
| Benzothiazole Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Methylene (-CH₂-) | Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Benzothiazole Ring | C=N / C=C Stretch | 1450 - 1650 | Medium-Strong |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | ~1350 | Strong |
| Sulfonyl (-SO₂-) | Symmetric Stretch | ~1160 | Strong |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Solid-State Structures
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline powders. It provides a characteristic diffraction pattern that can be used to identify the crystalline phase, assess its purity, and monitor for polymorphism (the existence of different crystal structures of the same compound). The PXRD pattern serves as a fingerprint for a specific crystalline solid form.
Table 4: Crystallographic Data for the Related Compound 2-(Benzothiazol-2-ylsulfanyl)acetic Acid nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₇NO₂S₂ |
| Molecular Weight | 225.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.0374 (5) |
| b (Å) | 19.2450 (17) |
| c (Å) | 8.1250 (7) |
| β (°) | 90.419 (1) |
| Volume (ų) | 944.02 (14) |
| Z (molecules/cell) | 4 |
| Key Intermolecular Interaction | O-H···N hydrogen bond [2.686 (2) Å] |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant chromatographic method for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. sielc.comijpsonline.com
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., water with a small amount of an acid like phosphoric or formic acid to ensure the carboxylic acid remains protonated). sielc.comijpsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.
Detection: A UV detector is highly effective, as the benzothiazole ring is a strong chromophore. The response is often monitored at a wavelength around 240 nm. ijpsonline.com
This method can effectively separate the target compound from its precursor, (2-Benzothiazolylthio)acetic acid, and potential degradation products like 2-mercaptobenzothiazole (B37678). sielc.comijpsonline.com
Gas Chromatography (GC): GC is generally less suitable for the direct analysis of polar, high-boiling-point compounds like carboxylic acids due to their low volatility and potential for thermal degradation in the injector and column. However, analysis by GC could be possible after a derivatization step, for example, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester).
Table 5: Representative RP-HPLC Method for Analysis Method parameters compiled from literature on related benzothiazole compounds. sielc.comijpsonline.com
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Exploration of Benzothiazole 2 Sulfonyl Acetic Acid in Diverse Academic Applications
Applications in Materials Science: Polymer Additives, Dyes, and Optoelectronic Materials
The application of the specific compound (Benzothiazole-2-sulfonyl)-acetic acid in the fields of polymer additives, dyes, and optoelectronic materials is not extensively documented in publicly available research. However, the broader class of benzothiazole (B30560) derivatives is known for properties relevant to these areas.
Derivatives of benzothiazole are recognized for their robust optical and fluorescent properties. sioc-journal.cnresearchgate.net For instance, certain benzothiazole-based systems exhibit aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated or solid state, a desirable characteristic for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netmdpi.com The benzothiazole unit can act as an electron-accepting core in donor-π-acceptor (D-π-A) chromophores, which are fundamental structures for nonlinear optical materials and dyes. nih.govnih.gov The photophysical properties, such as fluorescence and charge transfer characteristics, can be tuned by modifying the substituent groups attached to the benzothiazole scaffold. researchgate.netnih.govnih.gov While these findings highlight the potential of the benzothiazole core, specific studies detailing the use of this compound for these material science applications remain limited.
Role in Agrochemical Development: Fungicides, Herbicides, and Insecticides
The benzothiazole scaffold is a key structure in the development of various agrochemicals, including fungicides, herbicides, and insecticides. nih.govnih.gov The sulfonyl group, in particular, has been investigated as a critical component for enhancing biological activity.
Fungicides: Research into benzothiazole sulfonyl derivatives has shown significant promise in developing new antifungal agents. nih.govrsc.org A study on 2-(benzylsulfonyl)benzothiazole derivatives, which share the core benzothiazole sulfonyl structure with the title compound, demonstrated potent fungicidal activity against a range of phytopathogenic fungi. rsc.org The presence of the sulfonyl group was suggested to increase the hydrophilicity of the compounds, potentially allowing for more efficient permeation of fungal cell membranes. rsc.org Furthermore, the SO2 group provides two hydrogen bond acceptors, which could enhance binding interactions with target enzymes. rsc.org For example, certain derivatives showed a remarkable inhibitory effect against resistant molds like Aspergillus fumigatus. rsc.org
Table 1: Fungicidal Activity of Selected 2-(benzylsulfonyl)benzothiazole Derivatives
| Compound | Substituent (R) | Target Fungi | Activity/Inhibition |
|---|---|---|---|
| 4f | 2-Cl | Aspergillus fumigatus, Aspergillus ustus | Showed remarkable inhibitory effect; classified as a broad-spectrum fungicide. rsc.org |
| 4k | 4-CH3 | Aspergillus fumigatus, Aspergillus ustus | Showed remarkable inhibitory effect; classified as a broad-spectrum fungicide. rsc.org |
| General | Cl, NO2, F, CH3 | Various Bacteria and Fungi | Known to confer significant antibacterial and antifungal activity to sulfonylbenzothiazoles. rsc.org |
Herbicides and Insecticides: While the benzothiazole nucleus is found in commercial herbicides like benazolin (B1667980) and methabenzthiazuron, specific research detailing the herbicidal activity of this compound is scarce. eg.netnih.gov Studies have shown that other types of benzothiazole derivatives, such as N,O-acetals, possess good herbicidal activity against both broadleaf and grass weeds. nih.gov Similarly, various benzothiazole derivatives have been evaluated for insecticidal properties against pests like Culex pipiens and Spodoptera littoralis, with activity often linked to the nature of the substituent at the 2-position. eg.netresearchgate.netresearchgate.net However, dedicated studies on the insecticidal or herbicidal profile of this compound are not prominent in the reviewed literature.
Catalytic Applications: Ligand Design and Organocatalysis
The use of this compound itself as a ligand for metal catalysts or as an organocatalyst is not a widely reported area of investigation. The scientific literature more frequently describes the synthesis of the benzothiazole ring system using catalytic methods rather than the application of pre-formed benzothiazoles as catalysts. For instance, organocatalytic protocols have been developed for the synthesis of 2-substituted benzothiazoles from thioanilides using an aryl iodide catalyst and an oxidant. nih.gov Other research has focused on palladium-catalyzed methods to form the C-S bond necessary for creating the benzothiazole heterocycle. acs.org These studies focus on the construction of the benzothiazole core, not its subsequent use in a catalytic capacity.
Development of Sensing and Imaging Probes in Chemical Biology
The benzothiazole moiety is a well-established fluorophore, and its derivatives are frequently used to construct fluorescent probes for detecting a wide array of analytes, including metal ions, anions, and biologically relevant small molecules. sioc-journal.cnresearchgate.netresearchgate.net The probe's function relies on the benzothiazole core providing a fluorescent signal, while an attached recognition group selectively interacts with the target analyte, triggering a change in fluorescence via mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.com
Specifically, benzothiazole sulfones , the class to which this compound belongs, have been developed as reactive templates for designing probes for reactive sulfur species. nsf.govnih.gov The sulfone group is key to the sensing mechanism. It can react with nucleophilic species like biothiols (e.g., cysteine, glutathione) to produce a sulfinic acid intermediate. nsf.govnih.gov This reaction can be harnessed to trigger the release of a fluorophore or modulate its electronic properties, resulting in a "turn-on" fluorescent signal. This principle has been successfully applied to design sensors for hydrogen polysulfides (H2Sn). nsf.gov
Table 2: Sensing Mechanism of Benzothiazole Sulfone-Based Probes
| Probe Class | Target Analyte | Mechanism | Outcome |
|---|---|---|---|
| Benzothiazole Sulfones | Biothiols (RSH), Sulfane Sulfurs | The sulfone group reacts with the thiol, producing a sulfinic acid (RSO2H). nsf.govnih.gov | This reaction can be used to trigger intramolecular cyclization, releasing a fluorescent reporter molecule. nsf.gov |
This reactivity makes the benzothiazole-2-sulfonyl scaffold a valuable component in the design of chemical tools for studying the role of reactive sulfur species in biological systems. nsf.gov Probes based on this scaffold have been used for bioimaging of analytes like peroxynitrite and for monitoring pH changes in living cells. nih.govnih.gov
Photochemical and Electrochemical Properties for Functional Materials
The photochemical and electrochemical characteristics of benzothiazole derivatives are of significant interest for developing functional materials. The benzothiazole ring system is both electron-rich and contains heteroatoms, making it electronically active. arabjchem.org
Electrochemical Properties: The benzothiazole moiety is an electrochromic group, meaning it can undergo reversible redox reactions that lead to a change in its optical properties. arabjchem.org This makes benzothiazole-based compounds candidates for use in electrochromic devices and electrochemical sensors. The fused ring structure and π-orbital arrangement result in low band gaps and good electronic conductance. arabjchem.org The binding of an analyte to a benzothiazole-based sensor can perturb the redox center, causing a measurable shift in its oxidation or reduction potential. arabjchem.org Although the general electrochemical behavior of the benzothiazole core is known, specific studies detailing the redox potentials and electro-active behavior of this compound are limited.
Future Directions and Emerging Research Avenues for Benzothiazole 2 Sulfonyl Acetic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are often resource-intensive and can generate significant waste. The future of synthesizing (Benzothiazole-2-sulfonyl)-acetic acid and its analogs lies in the adoption of green and sustainable chemistry principles.
Recent advancements in the synthesis of benzothiazoles have highlighted several eco-friendly approaches that could be adapted for the production of this compound. These include the use of greener solvents like glycerol (B35011), which is non-toxic, biodegradable, and recyclable. researchgate.net One-pot syntheses of 2-arylbenzothiazoles have been successfully carried out in glycerol at ambient temperature without the need for a catalyst, relying on atmospheric air as the oxidant. researchgate.net Microwave-assisted organic synthesis is another promising avenue, offering benefits such as shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride has been efficiently achieved under microwave irradiation. mdpi.com
Furthermore, the development of reusable and environmentally benign catalysts is a key area of focus. Heterogeneous catalysts like silica (B1680970) sulfuric acid have been employed for the synthesis of 2-substituted benzothiazoles under mild conditions, with the advantage of easy separation and recyclability. researchgate.net The use of biocatalysts, such as enzymes, also presents an intriguing possibility for the enantioselective synthesis of chiral derivatives of this compound, which could lead to compounds with improved therapeutic indices.
Continuous flow chemistry is another technology that could revolutionize the synthesis of these compounds. researchgate.net Flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up, making them ideal for the industrial production of pharmaceutical intermediates. researchgate.netnih.gov The multistep continuous-flow synthesis of condensed benzothiazoles has already been demonstrated, paving the way for the development of similar processes for this compound. researchgate.net
| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Findings |
| Green Solvents (e.g., Glycerol) | Reduced environmental impact, biodegradability, potential for catalyst-free reactions. | Successful one-pot synthesis of 2-arylbenzothiazoles at room temperature. researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields, lower energy consumption. | Efficient condensation of 2-aminothiophenols with chloroacetyl chloride. mdpi.com |
| Reusable Heterogeneous Catalysts | Simplified product purification, reduced waste, cost-effectiveness. | Use of silica sulfuric acid for the synthesis of 2-substituted benzothiazoles. researchgate.net |
| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability, and automation. | Demonstrated multistep flow synthesis of condensed benzothiazoles. researchgate.netnih.gov |
| Enzymatic Synthesis | High selectivity (enantio- and regioselectivity), mild reaction conditions. | General potential for producing chiral pharmaceuticals. |
Identification of Unexplored Biological Targets and Pathways
While benzothiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, the specific biological targets and pathways modulated by this compound are not extensively characterized. nih.govresearchgate.net Future research should focus on identifying novel molecular targets to unlock new therapeutic applications.
One promising area of investigation is the interaction of benzothiazole sulfones with reactive sulfur species (RSS). It has been shown that benzothiazole sulfones can react with thiols to produce sulfinic acids, which can then interact with sulfane sulfurs. nsf.govnih.gov This reactivity could be harnessed to develop probes for detecting and modulating RSS in biological systems, which are implicated in various physiological and pathological processes.
Furthermore, the structural features of this compound make it a candidate for targeting enzymes that are currently underexplored. For instance, its sulfonamide-like motif could be investigated for inhibitory activity against a broader range of enzymes beyond the known targets of sulfonamide drugs. Molecular docking studies have been used to predict the binding of benzothiazole derivatives to enzymes like dihydropteroate (B1496061) synthase (DHPS), and similar in silico approaches could be employed to screen for novel targets for this compound. nih.gov
The exploration of its effects on signaling pathways involved in inflammatory diseases, neurodegenerative disorders, and metabolic syndromes could also reveal new therapeutic opportunities. For example, some benzothiazole derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govrsc.org Investigating whether this compound or its analogs can modulate these or other neurological targets is a worthy endeavor.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound analogs is no exception. These computational tools can be applied at various stages, from the design of novel compounds with desired properties to the prediction of their biological activities and the optimization of their synthetic routes.
ML models can be trained on existing data of benzothiazole derivatives to predict the biological activity of new, untested analogs of this compound. nih.gov This can significantly accelerate the screening process and prioritize the synthesis of the most promising candidates. Generative AI models can even design entirely new molecules based on the this compound scaffold, exploring a vast chemical space to identify compounds with potentially superior properties.
In the realm of synthesis, ML algorithms can be used to optimize reaction conditions, leading to higher yields and purity. beilstein-journals.org By analyzing large datasets of chemical reactions, these models can predict the optimal catalyst, solvent, temperature, and other parameters for the synthesis of a specific this compound derivative. beilstein-journals.orgchimia.ch This data-driven approach can reduce the time and resources spent on empirical optimization.
Furthermore, AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds. mdpi.com This allows for the early identification of molecules with unfavorable pharmacokinetic profiles, enabling medicinal chemists to focus their efforts on candidates with a higher likelihood of success in clinical development.
| AI/ML Application | Potential Impact on this compound Research | Key Technologies |
| De Novo Drug Design | Generation of novel analogs with potentially enhanced efficacy and safety. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| Bioactivity Prediction | Rapid screening of virtual libraries to identify promising candidates. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks. nih.gov |
| Synthesis Optimization | Accelerated development of efficient and high-yield synthetic routes. | Bayesian optimization, Reinforcement learning. beilstein-journals.orgchimia.ch |
| ADME/Toxicity Prediction | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. | Predictive models based on molecular descriptors and experimental data. mdpi.com |
Exploration of New Chemical Space through Combinatorial and High-Throughput Synthesis
To fully explore the therapeutic potential of the this compound scaffold, a systematic investigation of its chemical space is necessary. Combinatorial chemistry, coupled with high-throughput synthesis and screening, provides a powerful platform for generating and evaluating large libraries of related compounds.
Starting with the core this compound structure, a combinatorial library can be created by introducing a diverse range of substituents at various positions on the benzothiazole ring and by modifying the acetic acid moiety. For example, different functional groups can be introduced at the 4, 5, 6, and 7-positions of the benzothiazole ring to probe the structure-activity relationship (SAR). escholarship.orgnih.gov The carboxylic acid group of the acetic acid side chain can also be converted into a variety of amides, esters, and other functional groups.
Solid-phase synthesis techniques can be particularly useful for the rapid and efficient generation of these libraries. mdpi.com By anchoring the benzothiazole scaffold to a solid support, a series of reactions can be carried out in a parallel fashion, allowing for the creation of hundreds or even thousands of distinct compounds in a short period.
Once synthesized, these compound libraries can be subjected to high-throughput screening against a panel of biological targets to identify hits with desired activities. This approach not only accelerates the discovery of lead compounds but also provides a wealth of data for building more accurate QSAR models, further refining the design of the next generation of analogs.
Design of Next-Generation this compound Inspired Architectures
The knowledge gained from SAR studies of this compound and its analogs will be instrumental in the rational design of next-generation architectures with improved therapeutic profiles. This involves making strategic modifications to the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.
One promising strategy is scaffold hopping , where the benzothiazole ring is replaced with other heterocyclic systems that can mimic its key interactions with a biological target while offering improved properties. dundee.ac.uknih.govresearchgate.net For example, bioisosteric replacements for the benzothiazole moiety, such as benzoxazole (B165842), benzimidazole (B57391), or other bicyclic heteroaromatics, could be explored. cambridgemedchemconsulting.comnih.gov Computational methods can be used to predict which scaffolds are most likely to retain the desired biological activity.
Another approach is the application of bioisosterism to specific functional groups within the molecule. cambridgemedchemconsulting.comnih.gov For instance, the sulfonyl group could be replaced with other electron-withdrawing groups to modulate the electronic properties and metabolic stability of the compound. Similarly, the carboxylic acid group could be replaced with other acidic functionalities or their bioisosteric equivalents to fine-tune the compound's acidity and cell permeability.
The design of hybrid molecules that combine the this compound scaffold with other pharmacophores is another exciting avenue. This approach aims to create multifunctional molecules that can interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects or a reduced likelihood of drug resistance.
Ultimately, the goal is to create a diverse portfolio of this compound-inspired compounds that can be tailored for specific therapeutic applications. This will require a close interplay between computational design, synthetic chemistry, and biological evaluation to iteratively refine and optimize these novel molecular architectures.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Benzothiazole-2-sulfonyl)-acetic acid, and what are the critical reaction parameters?
The compound is synthesized via nucleophilic substitution. A reported method involves reacting benzothiazole-2-thiol (1.00 mmol) with 2-chloroacetic acid (1.20 mmol) in methanol using K₂CO₃ (1.50 mmol) as a base. The mixture is refluxed for 20 hours, followed by slow diffusion of diethyl ether into methanol to yield crystals (82.3% yield). Key parameters include maintaining a 1.2:1 molar ratio of 2-chloroacetic acid to benzothiazole-2-thiol, precise temperature control during reflux, and crystallization conditions to ensure purity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 6.0374 Å, b = 19.2450 Å, c = 8.1250 Å, and β = 90.419°. The structure confirms the sulfonyl group's planar geometry and hydrogen-bonding interactions between the carboxylic acid and benzothiazole moieties, which influence packing and stability .
Q. What analytical techniques are recommended for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is suitable for purity analysis. Complementary techniques include elemental analysis (C, H, N, S) and spectroscopic methods (¹H/¹³C NMR, IR). For example, IR peaks at 1700–1680 cm⁻¹ (C=O stretch) and 1350–1300 cm⁻¹ (S=O stretch) confirm functional groups .
Q. What safety precautions are essential when handling this compound in the laboratory?
While specific safety data for this compound is limited, general protocols for sulfonyl-containing compounds apply: use fume hoods, wear nitrile gloves, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizing agents .
Q. How can researchers quantify this compound in solution?
UV-Vis spectrophotometry (absorption maxima ~270–290 nm) or titration with a standardized base (e.g., NaOH) using phenolphthalein as an indicator. For titration, dissolve the compound in ethanol/water and titrate to a pale pink endpoint, ensuring minimal solvent interference .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
Contradictions may arise from tautomerism or polymorphic forms. Cross-validate using X-ray crystallography (definitive bond lengths/angles) and computational tools (DFT calculations for optimized geometry). For example, compare experimental ¹H NMR shifts (e.g., δ 12.1 ppm for -COOH) with simulated spectra from Gaussian or ORCA software .
Q. What strategies optimize the design of this compound derivatives for enhanced bioactivity?
Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzothiazole 6-position to modulate electronic effects. Alternatively, esterify the carboxylic acid to improve lipophilicity. Evaluate derivatives via in vitro assays (e.g., antioxidant or enzyme inhibition) and correlate results with Hammett σ constants or logP values .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Conduct accelerated stability studies: incubate solutions at pH 2–12 (37°C) and monitor degradation via HPLC. The sulfonyl group is prone to hydrolysis under alkaline conditions (pH >10), while the carboxylic acid may decarboxylate at elevated temperatures (>80°C). Stabilize formulations by buffering near pH 5–7 .
Q. What computational methods predict the interaction of this compound with biological targets?
Molecular docking (AutoDock Vina) against protein structures (PDB ID) identifies potential binding sites. Pair with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .
Q. How can researchers address low yields in large-scale synthesis of the compound?
Optimize solvent systems (e.g., switch from methanol to DMF for better solubility) and employ flow chemistry for precise reactant mixing. Catalytic methods, such as using NaHSO₃ as an oxidizing agent in condensation reactions, can improve efficiency. Monitor reaction progress in real-time via in situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
